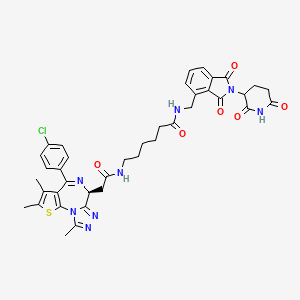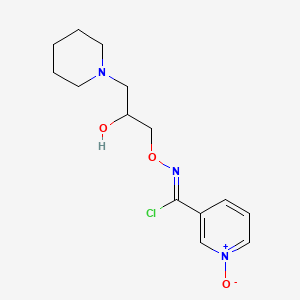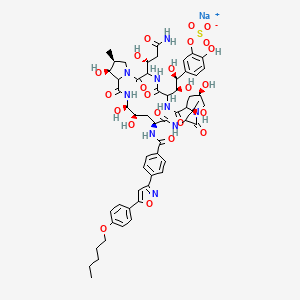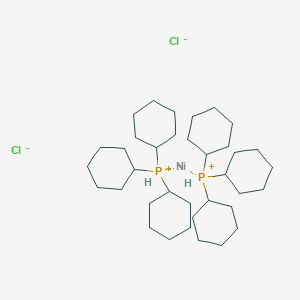
nickel;tricyclohexylphosphanium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “nickel;tricyclohexylphosphanium;dichloride” is a chemical entity with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. For “nickel;tricyclohexylphosphanium;dichloride,” the exact synthetic route is not specified in the available data. general synthetic methods for similar compounds often include:
Stepwise Synthesis: Involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Use of catalysts to accelerate the reaction rate and improve yield.
Temperature and Pressure Control: Specific temperature and pressure conditions to optimize the reaction.
Industrial Production Methods
Industrial production methods for chemical compounds usually involve large-scale synthesis with considerations for cost, efficiency, and safety. Common methods include:
Batch Processing: Producing the compound in batches with controlled reaction conditions.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: Loss of electrons, often involving oxygen or other oxidizing agents.
Reduction: Gain of electrons, typically involving reducing agents like hydrogen.
Substitution: Replacement of one atom or group in the molecule with another.
Addition: Atoms or groups are added to a molecule without removing any atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metals like palladium or platinum.
Solvents: Such as water, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, compounds like “nickel;tricyclohexylphosphanium;dichloride” are often used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or reagents in various chemical reactions.
Biology
In biological research, such compounds can be used to study biochemical pathways and interactions. They might act as inhibitors or activators of specific enzymes or receptors.
Medicine
In medicine, chemical compounds are crucial for drug development. They can be used to design new therapeutic agents or to study the pharmacokinetics and pharmacodynamics of existing drugs.
Industry
Industrially, these compounds can be used in the production of materials, such as polymers, coatings, and adhesives. They may also be involved in processes like water treatment or the manufacture of electronic components.
Mechanism of Action
The mechanism of action for a chemical compound involves its interaction with molecular targets and the pathways it affects. For “nickel;tricyclohexylphosphanium;dichloride,” the specific mechanism is not detailed, but general principles include:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Metabolic Pathways: Affecting the synthesis or breakdown of biomolecules.
Altering Cellular Processes: Such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “nickel;tricyclohexylphosphanium;dichloride” can be identified based on structural or functional similarities. Examples might include other organic molecules with similar functional groups or reactivity.
Uniqueness
The uniqueness of “this compound” would be determined by its specific chemical structure, reactivity, and applications. Factors like stability, solubility, and biological activity can set it apart from other compounds.
Conclusion
While detailed information about “this compound” is limited, understanding its potential preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides a comprehensive overview of its significance in various fields. Further research and data are needed to fully elucidate its properties and uses.
Properties
IUPAC Name |
nickel;tricyclohexylphosphanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIGVQYBELEZIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68Cl2NiP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
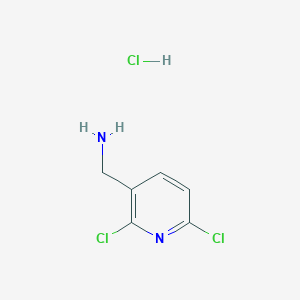
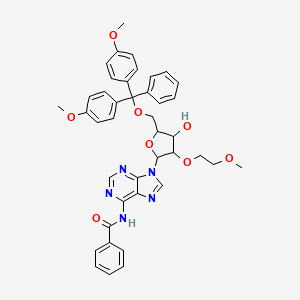
![(R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol](/img/structure/B8117318.png)
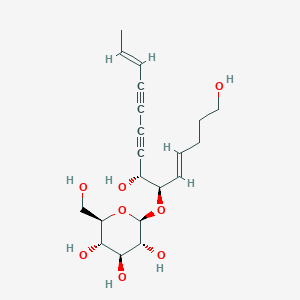
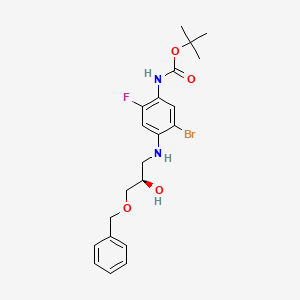
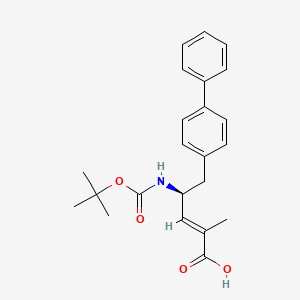
![potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide](/img/structure/B8117355.png)
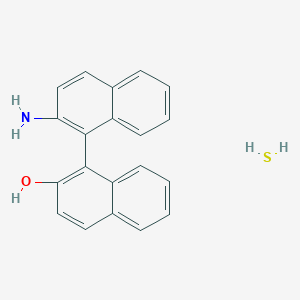
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B8117375.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8117382.png)
![3-[[3,5-Bis(trifluoroMethyl)phenyl]aMino]-4-[[(8a,9S)-6'-Methoxycinchonan-9-yl]amino]-3-Cyclobutene-1,2-dione](/img/structure/B8117388.png)
